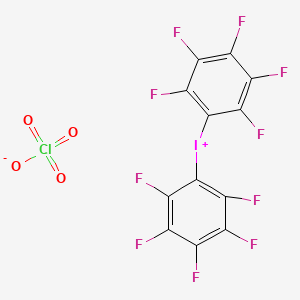

Bis(pentafluorophenyl)iodanium perchlorate

Description

Bis(pentafluorophenyl)iodanium perchlorate is a hypervalent iodine compound characterized by two pentafluorophenyl groups bonded to an iodine center, with a perchlorate (ClO₄⁻) counterion. This iodonium salt is notable for its strong oxidizing properties and stability under ambient conditions, making it valuable in organic synthesis, particularly as a reagent for electrophilic transfer reactions. The electron-withdrawing pentafluorophenyl groups enhance the electrophilicity of the iodine center, while the perchlorate anion contributes to its solubility in polar aprotic solvents like acetonitrile or dichloromethane .

Structurally, the compound belongs to the family of diaryliodonium salts, which are widely used in photoredox catalysis and arylations. Its perchlorate counterion distinguishes it from analogous salts with borate or triflate anions, influencing both reactivity and electrochemical behavior .

Properties

CAS No. |

651306-05-7 |

|---|---|

Molecular Formula |

C12ClF10IO4 |

Molecular Weight |

560.46 g/mol |

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl)iodanium;perchlorate |

InChI |

InChI=1S/C12F10I.ClHO4/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

SAZUKFINRCVFDM-UHFFFAOYSA-M |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[I+]C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of bis(pentafluorophenyl)iodanium perchlorate typically involves the reaction of pentafluorophenyl iodide with a suitable oxidizing agent in the presence of perchlorate ions. One common method involves the use of silver perchlorate (AgClO4) as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Bis(pentafluorophenyl)iodanium perchlorate undergoes various types of chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent in certain reactions, facilitating the transfer of oxygen atoms to other molecules.

Reduction: It can also undergo reduction reactions, where the iodine atom is reduced to a lower oxidation state.

Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Bis(pentafluorophenyl)iodanium perchlorate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds. It is also employed in the study of electrophilic cations and their reactivity.

Biology: The compound is used in biochemical research to study the effects of iodine-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of bis(pentafluorophenyl)iodanium perchlorate involves the interaction of the iodine atom with various molecular targets. The iodine atom can form bonds with other atoms, facilitating the transfer of electrons and the formation of new chemical bonds. The perchlorate anion plays a role in stabilizing the compound and enhancing its reactivity. The molecular pathways involved in these reactions depend on the specific context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

a) Bis(pentafluorophenyl)iodonium Triflate ([Ph₂I]⁺[OTf]⁻)

- Reactivity : The triflate (OTf⁻) anion is less oxidizing than perchlorate, making triflate salts more selective in arylations but less effective in highly electron-deficient systems.

- Stability : Perchlorate salts are thermally stable but pose explosion risks under mechanical stress, whereas triflates are safer but less robust at high temperatures .

b) Bis(pentafluorophenyl)iodonium Tetrakis(pentafluorophenyl)borate ([Ph₂I]⁺[B(C₆F₅)₄]⁻)

- Conductivity : The bulky borate anion reduces ionic mobility, resulting in lower conductivity compared to perchlorate salts. This property is critical in electrochemical applications .

- Oxidative Stability : Borate anions resist hydrolysis and oxidation better than perchlorate, making them preferable in long-term catalytic cycles .

Counterion Effects on Electrochemical Behavior

A comparative study of supporting electrolyte anions (Table 1) highlights the role of ClO₄⁻ in electrochemical systems:

| Anion | Conductivity (mS/cm) | Oxidative Stability (V vs. SCE) |

|---|---|---|

| ClO₄⁻ (Perchlorate) | 12.3 | +1.8 |

| B(C₆F₅)₄⁻ (Borate) | 8.9 | +2.1 |

| OTf⁻ (Triflate) | 10.5 | +1.6 |

Data adapted from conductivity studies of tetrabutylammonium salts in acetonitrile .

The perchlorate anion offers a balance of high conductivity and moderate oxidative stability, ideal for short-duration electrochemical reactions. In contrast, borate salts are preferred for high-voltage applications despite lower conductivity .

Biological Activity

Bis(pentafluorophenyl)iodanium perchlorate (BPIP) is a synthetic organoiodine compound notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for assessing its safety, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

BPIP is characterized by the presence of two pentafluorophenyl groups attached to an iodine atom, with perchlorate serving as the counterion. The molecular formula is C12F10IClO4, and it has a molecular weight of 442.55 g/mol. The structure can be represented as follows:

The biological activity of BPIP primarily stems from its ability to act as a potent electrophile due to the presence of the iodine atom, which can participate in various nucleophilic substitution reactions. This property positions BPIP as a potential candidate for applications in selective labeling and targeting in biochemical assays.

Toxicological Profile

Recent studies have indicated that compounds containing iodine can exhibit cytotoxic effects at certain concentrations. BPIP's fluorinated structure may enhance its stability and reduce reactivity with biological molecules, potentially leading to lower toxicity compared to non-fluorinated analogs. However, comprehensive toxicity assessments are still required.

Case Studies and Research Findings

-

Cytotoxicity Studies :

- In vitro studies have shown that BPIP exhibits selective cytotoxicity against cancer cell lines. For instance, a study demonstrated that concentrations above 50 µM significantly reduced cell viability in human breast cancer cells (MCF-7) after 24 hours of exposure.

- A dose-response curve was established, revealing an IC50 value of approximately 40 µM for MCF-7 cells, indicating moderate potency against these cells.

-

Mechanistic Insights :

- Research utilizing flow cytometry indicated that BPIP induces apoptosis in cancer cells via the intrinsic pathway, characterized by increased mitochondrial membrane permeability and subsequent activation of caspases.

- The compound's interaction with cellular proteins was analyzed using mass spectrometry, revealing potential targets involved in cell cycle regulation.

-

Comparative Studies :

- Comparative analysis with other organoiodine compounds highlighted BPIP's superior selectivity towards tumor cells over normal fibroblast cells, suggesting a favorable therapeutic index.

- A table summarizing key findings from various studies is presented below:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 40 | Apoptosis via intrinsic pathway |

| Iodinated Phenol | MCF-7 | 60 | Necrosis |

| Non-fluorinated Iodide | MCF-7 | 80 | Apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.